CYP3A4 Inhibitory Potency: Harmol Is 3.3-Fold More Potent than Harmine in Human Liver Microsomes
In a head-to-head kinetic study using human liver microsomes and UPLC/HPLC quantification, harmol inhibited CYP3A4 with a Ki of 5.13 μM via a noncompetitive mechanism, whereas harmine exhibited a Ki of 16.76 μM under identical assay conditions [1]. This represents a 3.27-fold greater inhibitory potency for harmol. Conversely, harmol was a weaker competitive inhibitor of CYP2D6 (Ki = 47.11 μM) compared to harmine (Ki = 36.48 μM) and harmaline (Ki = 20.69 μM) [1]. The divergent rank order (harmol > harmine for CYP3A4; harmaline > harmine > harmol for CYP2D6) demonstrates that the C7 hydroxyl substitution alters isoform specificity in a way that cannot be predicted from the harmine scaffold alone.
| Evidence Dimension | CYP3A4 inhibition constant (Ki, noncompetitive) |
|---|---|
| Target Compound Data | Harmol Ki(CYP3A4) = 5.13 μM |
| Comparator Or Baseline | Harmine Ki(CYP3A4) = 16.76 μM; Harmane Ki(CYP3A4) = 1.66 μM |
| Quantified Difference | 3.27-fold more potent than harmine; 3.09-fold less potent than harmane |
| Conditions | Human liver microsome incubation with UPLC/HPLC quantification; noncompetitive inhibition model |
Why This Matters
For researchers co-administering β-carbolines with CYP3A4-metabolized drugs (e.g., ~50% of marketed pharmaceuticals), harmol's substantially higher CYP3A4 affinity means DDI risk cannot be extrapolated from harmine data—harmol must be evaluated independently.
- [1] Zhao T, He YQ, Wang J, Ding KM, Wang CH, Wang ZT. Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives. Phytother Res. 2011;25(11):1671-1677. PMID: 21433154. View Source
